molecular formula C3H4N4O2 B071617 Ammelide CAS No. 167613-80-1

Ammelide

Cat. No.: B071617
CAS No.: 167613-80-1
M. Wt: 128.09 g/mol
InChI Key: YSKUZVBSHIWEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ammelide, a triazine derivative and a key intermediate in the degradation of melamine and related compounds, is a valuable reagent for environmental and analytical chemistry research. Its primary research applications include serving as a reference standard and analytical marker in the detection and quantification of melamine and its analogues in various matrices, such as food products, animal feed, and environmental samples, using techniques like LC-MS/MS and HPLC. Furthermore, this compound is of significant interest in studies focusing on the biodegradation pathways and environmental fate of nitrogen-rich industrial chemicals, helping to elucidate microbial metabolic processes and the potential for bioremediation. In material science, it serves as a precursor or building block in the synthesis of more complex triazine-based structures, which are explored for their thermal stability and potential application in polymers and resins. The compound's mechanism of action in research contexts is primarily based on its specific chemical structure, which allows for selective interaction in analytical methods and serves as a recognizable metabolite in degradation studies. This high-purity grade this compound is provided to ensure consistent, reliable results for your sophisticated research investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1H-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c4-1-5-2(8)7-3(9)6-1/h(H4,4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKUZVBSHIWEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=O)NC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10214757
Record name Ammelide
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Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

645-93-2, 167613-80-1
Record name Ammelide
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Record name Ammelide
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Record name AMMELIDE
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Record name 6-amino-1,3,5-triazine-2,4(1H,3H)-dione
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Record name AMMELIDE
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Scientific Research Applications

Metal-Organic Frameworks (MOFs)

Recent research has introduced the first metal-organic framework (MOF) utilizing ammelide as an organic ligand. This novel MOF demonstrates exceptional stability in boiling water and high sensitivity for detecting dichromate ions. The study highlights the potential for this compound-based frameworks in environmental sensing applications, particularly for heavy metal detection in water sources .

Detection of Contaminants

This compound has been employed in analytical methods for detecting contaminants such as melamine and cyanuric acid in food products. A micellar electrokinetic chromatography (MEKC) method was developed for the simultaneous determination of melamine, this compound, ammeline, and cyanuric acid in milk products. This method showcased high sensitivity and efficiency, making it suitable for food safety monitoring .

Chromatographic Techniques

This compound’s presence in food matrices has prompted the development of advanced chromatographic techniques for its detection. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was established to analyze triazine compounds, including this compound, in infant formula samples. This technique allows for precise quantification and risk assessment related to food contamination incidents .

Flame Retardant Compositions

This compound is also noted for its potential use in flame retardant formulations. It can be synthesized from melamine through solid-to-solid reactions involving biocatalysts. The resulting products exhibit flame retardant properties that can be utilized in various industrial applications, particularly in plastics and textiles .

Food Safety Incidents

One significant case study involved the contamination of infant formula with melamine and its derivatives, including this compound. The incident raised awareness about the risks associated with these compounds and led to stricter regulations on food safety standards globally. The analysis of contaminated samples revealed varying concentrations of this compound alongside other triazines, underscoring the need for effective detection methods .

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
Material ScienceDevelopment of MOFs using this compound as a ligandHigh stability and sensitivity for detecting dichromate ions
Environmental MonitoringDetection of contaminants in food productsMEKC method developed for simultaneous detection of triazine compounds
Analytical ChemistryLC-MS/MS methods for analyzing food samplesEffective quantification of melamine and derivatives in infant formula
Flame RetardantsUse in flame retardant formulationsSynthesis from melamine with potential industrial applications
Food SafetyCase studies on contamination incidentsHighlighted risks of melamine-related compounds leading to regulatory changes

Comparison with Similar Compounds

Thermal Stability and Formation Pathways

  • Ammelide vs. Ammeline : this compound forms from ammeline via ammonation under elevated pressures, but this is rare in SCR systems. Instead, this compound directly decomposes to melem (a precursor to graphitic carbon nitride) at >300°C . Ammeline, by contrast, is less thermally stable and converts to this compound in enzymatic pathways (e.g., via melamine deaminase) .
  • This compound vs. CYA : CYA dominates at lower pyrolysis temperatures (473–623 K), while this compound becomes prominent above 573 K. CYA sublimes at ~623 K, whereas this compound persists in solid deposits until higher temperatures .
  • Role in Urea Pyrolysis : Biuret decomposes to this compound and CYA at >190°C, with this compound yield increasing at higher flow rates (86.86–121.6 kg/hr) . Triuret may act as an intermediate in this pathway .

Analytical Detection

This compound is co-detected with melamine, ammeline, and CYA using advanced chromatographic techniques:

  • HILIC/ESI-MS : Limits of detection (LOD) for this compound: 0.03 µg/mL (MEKC) vs. 0.15 ng/mL (LC-MS/MS) .
  • GC-MS : Tri-TMS derivatives of this compound elute at 10.6 min, distinguishable from ammeline (11.6 min) and CYA (9.4 min) .

Environmental and Industrial Relevance

  • In infant formula, this compound concentrations are imputed at 0.15 ng/mL when below LOD .
  • Wastewater Treatment : this compound is removed during aerobic/anaerobic degradation of pharmaceuticals like metformin .
  • Material Science : this compound serves as a building block for ultramicroporous Cd-MOFs, enabling sensitive detection of dichromate ions (Ksv = 2.93×10⁴ M⁻¹) .

Preparation Methods

Pyrolysis of Dicyandiamide with Aqueous Ammonia

A classical method involves heating dicyandiamide with aqueous ammonia at 160–170°C under pressurized conditions. The reaction proceeds via cyclization, where dicyandiamide undergoes trimerization to form this compound. This pathway is characterized by moderate yields (60–70%) but requires stringent temperature control to avoid over-decomposition into cyanuric acid. Side products such as melamine and ammeline are common, necessitating post-synthesis purification through recrystallization or acid-base extraction.

Acid-Catalyzed Decomposition of Melam

Heating melam (a melamine polymer) with concentrated sulfuric acid at 190°C produces this compound through selective deamination. The sulfuric acid acts as both a catalyst and dehydrating agent, stripping ammonia groups from melam’s structure. However, this method generates hazardous waste, including sulfonated byproducts, complicating large-scale adoption. Recent studies suggest that substituting sulfuric acid with phosphoric acid reduces toxicity but compromises yield by 15–20%.

Solid-to-Solid Biocatalytic Conversion

Enzymatic Hydrolysis of Melamine

A breakthrough in this compound synthesis involves the enzymatic conversion of melamine using amidohydrolase enzymes. In this process, melamine is suspended in an aqueous reaction mixture containing a biocatalyst (e.g., Frza or TriA enzymes), which selectively hydrolyzes amino groups to hydroxyl groups. The reaction occurs at mild temperatures (25–40°C) and neutral pH, preserving enzyme activity and minimizing energy input.

Reaction Mechanism

The enzyme catalyzes a two-step deamination:

  • Melamine → Ammeline : Hydrolysis of one amino group to hydroxyl.

  • Ammeline → this compound : Further hydrolysis of a second amino group.

The solid-to-solid reaction ensures that this compound precipitates directly from the aqueous phase, simplifying recovery to filtration and water washing. This method achieves near-quantitative yields (95–99%) with negligible cyanuric acid formation, addressing a key limitation of thermal routes.

Process Optimization

Key parameters influencing yield include:

  • Substrate Loading : Higher melamine concentrations (≥200 g/L) reduce reaction time but risk enzyme inhibition.

  • Biocatalyst Form : Immobilized enzymes on silica carriers enhance reusability (>10 cycles) compared to free enzymes.

  • pH Control : Maintaining pH 7.0–7.5 prevents enzyme denaturation and unwanted side reactions.

Table 1: Comparative Performance of Biocatalytic vs. Traditional Methods

ParameterBiocatalyticThermalAcid-Catalyzed
Yield95–99%60–70%50–65%
Temperature25–40°C160–170°C190°C
Byproducts<1% cyanuric acid10–15% cyanuric acid20–25% sulfonated compounds
Environmental ImpactLow (water-based)Moderate (NH₃ emissions)High (acid waste)

Mechanochemical Synthesis Pathways

Urea Thermolysis and Intermediate Rearrangement

Recent computational studies propose a pathway where urea decomposes into biuret and triuret, which subsequently rearrange into this compound. At 300–400°C, urea undergoes condensation to form triuret, followed by cyclization via transition states (e.g., TS18–TS21) to yield this compound. This route avoids solvents but requires precise temperature control to prevent cyanuric acid formation.

Kinetic Monte Carlo Simulations

Simulations reveal that this compound formation preferentially occurs through intermediates A1–A3 rather than cyanuric acid-derived pathways. The activation energy for triuret-to-ammelide conversion is 32.4 kcal/mol, significantly lower than cyanuric acid pathways (47.1 kcal/mol).

Industrial-Scale Production Challenges

Purification and Analytical Methods

Post-synthesis purification typically involves solvent extraction or column chromatography. A standardized protocol uses a 10:40:50 (v/v) mixture of diethylamine, water, and acetonitrile to isolate this compound from reaction mixtures. High-performance liquid chromatography (HPLC) with UV detection at 240 nm ensures purity ≥98%.

Table 2: HPLC Conditions for this compound Quantification

ColumnMobile PhaseFlow RateDetectionRetention Time
C18 (4.6 × 250 mm)10 mM NH₄Ac in MeOH:H₂O (70:30)1.0 mL/minUV 240 nm6.8 min

Environmental and Economic Considerations

Biocatalytic methods reduce wastewater generation by 80% compared to acid-catalyzed routes. However, enzyme production costs remain a barrier, with immobilized biocatalysts priced at $120–150/kg. Scaling reactors beyond 1,000 L introduces mixing inefficiencies, necessitating novel bioreactor designs .

Q & A

Q. What are the most reliable methods for synthesizing high-purity ammelide in laboratory settings?

this compound can be synthesized via oxidation of 5-Azacytosine using hydrogen peroxide under controlled conditions, achieving >90% purity. Key steps include optimizing reaction temperature (60–80°C), molar ratios of reactants, and purification via recrystallization. High-performance liquid chromatography (HPLC) is recommended for purity validation .

Q. Which analytical techniques are suitable for detecting and quantifying this compound in complex matrices?

HPLC coupled with UV detection at 230 nm is widely used for simultaneous quantification of this compound and its analogues (e.g., melamine, cyanuric acid). However, sensitivity limitations arise due to weak UV absorption below 250 nm. Alternative methods include Fourier transform-infrared (FT-IR) spectroscopy for structural identification and thermogravimetric analysis (TG) to study decomposition profiles .

Q. How does this compound form during urea decomposition, and what are its intermediate roles?

this compound is a by-product of urea thermolysis, forming in the third decomposition stage (250–360°C) alongside cyanuric acid. It originates from cyclization reactions of biuret or triuret intermediates. Experimental studies using TG/DSC and GC/MS confirm its transient role before sublimation or decomposition above 360°C .

Q. What enzymatic assays are effective for studying this compound deamination?

The AtzC enzyme catalyzes this compound deamination, releasing ammonia. Activity can be measured via a glutamate dehydrogenase (GDH)-coupled assay, monitoring ammonia production spectrophotometrically at 340 nm. Optimize pH (6.5–8.5) and substrate concentration (e.g., 400 μM this compound) to determine kinetic parameters (KM, Vmax) .

Q. How stable is this compound under high-temperature conditions?

this compound remains stable up to 360°C but sublimes or decomposes at higher temperatures. Stability assays using TG reveal mass loss profiles dependent on crucible geometry (e.g., plate vs. cylinder), with decomposition rates varying from 5.58% to 9.34% under different heating conditions (2–10 K min⁻¹) .

Advanced Research Questions

Q. How can computational loop remodeling improve enzyme specificity for this compound deamination?

Anchored loop redesign protocols enable precise enzyme engineering, as demonstrated with human guanine deaminase (hGDA). Computational models incorporating backbone flexibility predict loop conformations within 1-Å Cα-RMSD accuracy. Experimental validation shows a 4:1 activity ratio favoring this compound over native substrates .

Q. What experimental contradictions exist in thermal decomposition data for this compound, and how can they be resolved?

Discrepancies in TG data (e.g., mass loss rates under plate vs. cylinder crucibles) arise from heat transfer variations and kinetic vs. thermodynamic dominance. Standardizing crucible geometry and heating rates (e.g., 10 K min⁻¹) minimizes artifacts. Kinetic models must account for sublimation equilibria and parallel decomposition pathways .

Q. How can this compound-derived metal-organic frameworks (MOFs) enhance environmental sensing applications?

this compound serves as a ligand in ultramicroporous Cd-MOFs, enabling selective dichromate ion detection. The MOF’s stability in boiling water and high sensitivity (Ksv = 2.93×10⁴ M⁻¹) are attributed to its rigid pore structure. Synthesis involves solvothermal methods with Cd(II) ions and this compound at 120°C for 48 hours .

Q. What challenges arise in kinetic modeling of this compound decomposition pathways?

Current models fail to reproduce mass transfer effects at sample surfaces and gas-phase reactions. For example, this compound sublimation is modeled as irreversible, neglecting equilibrium processes. Integrating thermodynamic data for cyanuric acid and refining reaction networks (e.g., adding 6 global steps for this compound decomposition) improve accuracy .

Q. How can HPLC conditions be optimized for sensitive detection of this compound in toxicological studies?

Enhance sensitivity by using mobile phases with ion-pairing agents (e.g., hexanesulfonate) and adjusting pH to 3.0–3.5. Limit of detection (LOD) can be reduced to <1 ppm by coupling with mass spectrometry (LC-MS/MS). Validate methods using spiked samples and cross-check with FT-IR for structural confirmation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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